molecular formula C10H16ClN3O2 B2572422 Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride CAS No. 1589546-68-8

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride

Cat. No.: B2572422
CAS No.: 1589546-68-8
M. Wt: 245.71
InChI Key: DLLSFXDGJYCJOB-UHFFFAOYSA-N
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Description

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate hydrochloride is a heterocyclic compound featuring a pyrazole core substituted with a piperidin-4-yl group at position 5 and a methyl ester at position 3, with a hydrochloride salt enhancing its solubility. This structure combines a rigid pyrazole ring, a conformationally flexible piperidine moiety, and an ester group, making it a versatile candidate for pharmaceutical and chemical research.

Properties

IUPAC Name

methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3O2.ClH/c1-15-10(14)9-6-8(12-13-9)7-2-4-11-5-3-7;/h6-7,11H,2-5H2,1H3,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLLSFXDGJYCJOB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=NNC(=C1)C2CCNCC2.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.70 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride typically involves the reaction of piperidine-4-carboxylic acid with hydrazine derivatives. The process begins with the formation of β-keto esters from piperidine-4-carboxylic acid, which are then treated with N,N-dimethylformamide dimethyl acetal. The subsequent reaction with hydrazine derivatives leads to the formation of the pyrazole ring .

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale reactions under controlled conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens and nucleophiles under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

Biological Activities

Research indicates that methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride exhibits various biological activities, including:

  • Antimicrobial Properties : Demonstrated effectiveness against several bacterial strains.
  • Anticancer Potential : In vitro studies suggest it may inhibit cancer cell proliferation by modulating specific biological targets.

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against Gram-positive and Gram-negative bacteria,
AnticancerInhibits proliferation of cancer cells in vitro,
Enzyme InhibitionModulates activity of key enzymes involved in metabolic pathways,

Case Study 1: Antimicrobial Activity

A study conducted by researchers at a pharmaceutical lab evaluated the antimicrobial efficacy of methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited a minimum inhibitory concentration (MIC) comparable to standard antibiotics, making it a candidate for further development as an antimicrobial agent.

Case Study 2: Anticancer Research

In another investigation, the compound was tested for its anticancer properties on human cancer cell lines. Results indicated that it significantly reduced cell viability in a dose-dependent manner, suggesting potential as an anticancer therapeutic. Molecular docking studies revealed that it binds effectively to target proteins involved in cancer cell signaling pathways.

Mechanism of Action

The mechanism of action of Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate;hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (g/mol) Heterocyclic Core Substituents Salt Form Applications
Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate hydrochloride C₁₀H₁₅ClN₃O₂ 245.71 Pyrazole Piperidin-4-yl (position 5), methyl ester (position 3) Hydrochloride Pharmaceuticals (e.g., CNS agents)
17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride - - Yohimban (indole) Methyl ester, hydroxy Hydrochloride Neuroactive (similar to yohimbine)
KHG26792 [3-(naphthalen-2-yl(propoxy)methyl)azetidine hydrochloride] C₁₇H₂₁NO·HCl ~289.8 Azetidine Naphthalene, propoxy Hydrochloride Research (CNS modulation)
5-[(2S,4R)-4-Methoxypyrrolidin-2-yl]-3-methyl-1H-1,2,4-triazole dihydrochloride C₉H₁₆Cl₂N₄O 259.17 Triazole Methoxypyrrolidine, methyl Dihydrochloride Pharmaceuticals, agrochemicals
2-[5-(Methoxymethyl)-1H-1,2,4-triazol-3-yl]piperidine hydrochloride C₉H₁₇ClN₄O 232.71 Triazole Methoxymethyl, piperidine Hydrochloride Chemical synthesis
[1-(Piperidin-3-ylmethyl)-1H-1,2,3-triazol-4-yl]methanol hydrochloride C₁₀H₁₈ClN₄O 245.74 Triazole Piperidin-3-ylmethyl, methanol Hydrochloride Drug development, material science

Structural Analysis

  • Azetidine (KHG26792) and pyrrolidine () introduce smaller ring systems, affecting conformational flexibility and steric interactions .
  • Substituents: The methyl ester in the target compound and ’s yohimbine derivative may undergo hydrolysis, influencing bioavailability. In contrast, methoxymethyl () and methanol () groups enhance hydrolytic stability .
  • Salt Form: Dihydrochloride salts () improve aqueous solubility over mono-hydrochloride forms but may alter crystallization behavior .

Functional Implications

  • Pharmacological Potential: Piperidine-containing compounds (e.g., target compound, –8) are common in acetylcholinesterase inhibitors (e.g., donepezil hydrochloride, ), suggesting shared targeting of CNS pathways . Triazole derivatives (–8) are widely used in agrochemicals due to their stability, while pyrazole analogs may prioritize receptor specificity .

Biological Activity

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride (CAS Number: 1589546-68-8) is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its structural characteristics, synthesis, and biological effects, supported by data tables and relevant research findings.

Structural Characteristics

The compound features a unique dual-ring structure comprising a piperidine ring and a pyrazole ring , which are known to contribute to various biological activities. The molecular formula is C10H16ClN3O2C_{10}H_{16}ClN_3O_2 with a molecular weight of approximately 245.70 g/mol . The structural formula can be represented as follows:

Molecular Structure COC O c1cc C2CCNCC2 nH n1 Cl\text{Molecular Structure }\text{COC O c1cc C2CCNCC2 nH n1 Cl}

This structure allows for significant interaction with biological targets, enhancing its pharmacological profile.

Synthesis

The synthesis of methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride typically involves multi-step organic reactions. A common synthetic route includes:

  • Preparation of Piperidine Derivative : Hydrogenation of pyridine derivatives using catalysts such as cobalt or nickel.
  • Formation of Pyrazole Ring : Utilizing appropriate reagents to construct the pyrazole structure.
  • Introduction of Carboxylate Group : Final modifications to introduce the carboxylate functionality.

This multi-step process is crucial for achieving the desired compound with high purity and yield.

Biological Activities

Research indicates that methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride exhibits several biological activities, particularly in antimicrobial and anticancer domains. Below are some key findings:

Antimicrobial Activity

Studies have shown that this compound demonstrates significant antimicrobial properties against various pathogens. For example, it has been tested against both Gram-positive and Gram-negative bacteria, showing effective inhibition at lower concentrations compared to standard antibiotics.

Anticancer Properties

The compound has also been evaluated for its anticancer potential. In vitro studies revealed that it inhibits the proliferation of cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

The proposed mechanism of action involves:

  • Binding Affinity : Interaction with neurotransmitter receptors.
  • Enzyme Inhibition : Targeting specific enzymes involved in metabolic pathways that regulate cell growth and survival.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate; hydrochloride, a comparison with structurally similar compounds is provided below:

Compound NameSimilarityKey Features
Piperine0.81Contains a piperidine structure; known for its bioactive properties.
1-(tert-butyl)-1H-pyrazol-4-amine0.78Shares the pyrazole ring; used in various pharmacological studies.
tert-butyl 4-(4-amino-1H-pyrazol-1-yl)piperidine-1-carboxylate0.70Combines piperidine and pyrazole rings; studied for therapeutic effects.
1-Ethyl-3-methyl-1H-pyrazol-4-amine0.70Features a similar pyrazole structure; explored for biological activity.

Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate stands out due to its dual-ring structure, enhancing its versatility in drug design compared to other similar compounds.

Case Studies

Several case studies have documented the effectiveness of this compound in preclinical settings:

  • Study on Antimicrobial Efficacy : A recent study demonstrated that the compound effectively inhibited the growth of Staphylococcus aureus at concentrations as low as 5 µg/mL.
  • Anticancer Screening : In vitro assays showed that treatment with methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate led to a significant reduction in cell viability in breast cancer cell lines, suggesting its potential as an anticancer agent.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed for the preparation of Methyl 5-piperidin-4-yl-1H-pyrazole-3-carboxylate hydrochloride?

  • Methodological Answer : Synthesis typically involves multi-step processes starting from substituted pyrazole precursors. Key steps include:

  • Condensation of pyrazole-3-carboxylate derivatives with piperidine under basic conditions.
  • Esterification using methanol and catalytic acid.
  • Hydrochloride salt formation via treatment with HCl in aqueous/organic solvents (e.g., water at 93–96°C for 17 hours) .
  • Example protocol: Palladium-catalyzed cross-coupling (Pd(OAc)₂, tert-butyl XPhos) for functionalization, followed by hydrolysis .

Q. How can purity and structural integrity be validated for this compound?

  • Methodological Answer :

  • Analytical Techniques : Use HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to assess purity (>98%) .
  • Spectroscopic Characterization :
  • ¹H/¹³C NMR : Confirm piperidine N–H (δ 2.5–3.5 ppm) and pyrazole C=O (δ 160–165 ppm).
  • FT-IR : Ester C=O stretch (~1700 cm⁻¹) and hydrochloride N–H+ (~2500 cm⁻¹) .
  • XRD : Verify crystalline salt structure .

Q. What are the critical safety considerations during handling and storage?

  • Methodological Answer :

  • Lab Safety : Use fume hoods to avoid inhalation of HCl vapors; wear nitrile gloves and goggles .
  • Storage : Store in airtight containers at 2–8°C, protected from moisture and oxidizing agents .

Advanced Research Questions

Q. How do substituents on the pyrazole ring influence the compound’s biological or physicochemical properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Electron-withdrawing groups (e.g., Cl, CF₃) at the pyrazole 5-position enhance metabolic stability but may reduce solubility .
  • Piperidine N-substitution (e.g., benzyl groups) modulates receptor binding affinity .
  • Case Study : Trifluoromethyl groups introduced via nucleophilic substitution (K₂CO₃, phenol derivatives) improve lipophilicity, as seen in analogs .

Q. What strategies mitigate side reactions during multi-step synthesis (e.g., ester hydrolysis or piperidine ring oxidation)?

  • Methodological Answer :

  • Ester Protection : Use tert-butyl esters to prevent premature hydrolysis during coupling reactions .
  • Inert Conditions : Conduct Pd-catalyzed steps under N₂/Ar to avoid oxidation .
  • Temperature Control : Maintain hydrolysis at 93–96°C to minimize decarboxylation .
  • Byproduct Analysis : Monitor via LC-MS; common impurities include dechlorinated derivatives (e.g., 5-H-pyrazole analogs) .

Q. How can computational modeling guide the design of analogs with improved target selectivity?

  • Methodological Answer :

  • Docking Studies : Use Schrödinger Suite or AutoDock to model interactions with target receptors (e.g., kinases, GPCRs).
  • MD Simulations : Assess piperidine ring flexibility and its impact on binding pocket occupancy .
  • QSAR Models : Correlate logP, polar surface area, and IC₅₀ values to predict bioavailability .

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